molecular formula C16H24ClNO2 B1390797 1-(4-Isopropylbenzyl)piperidine-4-carboxylic acid hydrochloride CAS No. 1185298-68-3

1-(4-Isopropylbenzyl)piperidine-4-carboxylic acid hydrochloride

Cat. No. B1390797
M. Wt: 297.82 g/mol
InChI Key: UAYMRLLQQILNLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Isopropylbenzyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C16H23NO2 HCl . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 1-(4-Isopropylbenzyl)piperidine-4-carboxylic acid hydrochloride consists of a piperidine ring attached to a carboxylic acid moiety . The isopropylbenzyl group is attached to the nitrogen atom of the piperidine ring .


Physical And Chemical Properties Analysis

The molecular weight of 1-(4-Isopropylbenzyl)piperidine-4-carboxylic acid hydrochloride is 297.83 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Crystal and Molecular Structure Studies

  • 4-Piperidinecarboxylic acid hydrochloride has been characterized by single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum, revealing its orthorhombic crystal structure and the chair conformation of the piperidine ring (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Synthesis and Structural Analysis

  • The synthesis of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides, including structural and conformational studies using 1H and 13C NMR spectroscopy and X-ray diffraction, provides insights into the preferred conformations of piperidine rings in these compounds (Burgos et al., 1992).

Chemical Synthesis Processes

  • Piperidine-4-carboxylic acid has been utilized as a starting material in the synthesis of various chemical compounds, demonstrating its versatility in chemical synthesis (Rui, 2010).

Zwitterionic Properties and Hydrogen Bonding

  • The zwitterionic properties of 4-piperidinecarboxylic acid and its interactions with water molecules through hydrogen bonding have been studied, contributing to a better understanding of molecular interactions in such compounds (Delgado, Mora, & Bahsas, 2001).

Safety And Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . For safety information, one should refer to the Safety Data Sheet (SDS) and Certificate of Analysis provided by the supplier .

properties

IUPAC Name

1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-12(2)14-5-3-13(4-6-14)11-17-9-7-15(8-10-17)16(18)19;/h3-6,12,15H,7-11H2,1-2H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYMRLLQQILNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCC(CC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Isopropylbenzyl)piperidine-4-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Isopropylbenzyl)piperidine-4-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Isopropylbenzyl)piperidine-4-carboxylic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(4-Isopropylbenzyl)piperidine-4-carboxylic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(4-Isopropylbenzyl)piperidine-4-carboxylic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(4-Isopropylbenzyl)piperidine-4-carboxylic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(4-Isopropylbenzyl)piperidine-4-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.